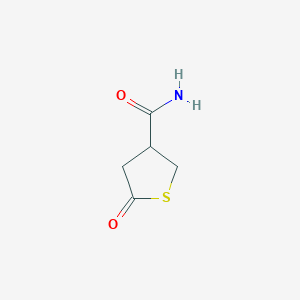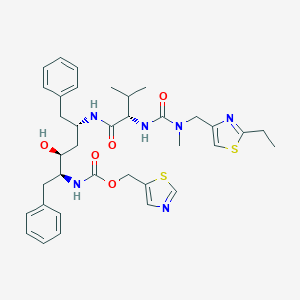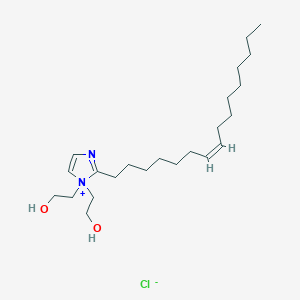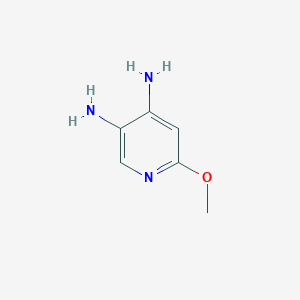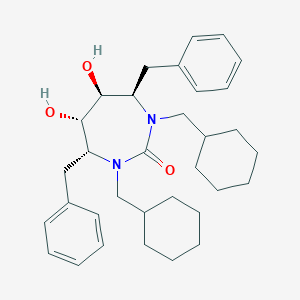
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- is a chemical compound that has attracted the attention of many researchers due to its potential applications in various fields. This compound is commonly referred to as Ro 20-1724 and is a selective inhibitor of cyclic adenosine monophosphate (cAMP) phosphodiesterase. In
Scientific Research Applications
Ro 20-1724 has been extensively studied for its potential applications in various fields. It has been used as a tool in neuroscience research to investigate the role of cAMP signaling in synaptic plasticity, learning, and memory. Ro 20-1724 has also been studied for its potential applications in the treatment of various diseases, including asthma, chronic obstructive pulmonary disease (COPD), and heart failure.
Mechanism Of Action
Ro 20-1724 selectively inhibits cAMP phosphodiesterase, an enzyme that catalyzes the hydrolysis of cAMP to AMP. By inhibiting this enzyme, Ro 20-1724 increases the levels of cAMP, which in turn activates protein kinase A (PKA) and other downstream signaling pathways. This leads to various physiological effects, including increased bronchodilation, enhanced contractility of cardiac muscle, and improved cognitive function.
Biochemical And Physiological Effects
Ro 20-1724 has been shown to have various biochemical and physiological effects. In animal studies, Ro 20-1724 has been shown to increase bronchodilation and reduce airway inflammation, making it a potential treatment for asthma and COPD. Ro 20-1724 has also been shown to improve cardiac function by increasing contractility and reducing heart rate, making it a potential treatment for heart failure. In addition, Ro 20-1724 has been shown to enhance cognitive function and memory retention in animal studies.
Advantages And Limitations For Lab Experiments
Ro 20-1724 has several advantages for lab experiments. It is a selective inhibitor of cAMP phosphodiesterase, making it a useful tool for investigating the role of cAMP signaling in various physiological processes. Ro 20-1724 is also relatively stable and can be easily synthesized in large quantities. However, Ro 20-1724 has some limitations for lab experiments. It has low solubility in water, making it difficult to administer in vivo. In addition, Ro 20-1724 has a short half-life, requiring frequent dosing in animal studies.
Future Directions
There are several future directions for research on Ro 20-1724. One area of research is investigating its potential applications in the treatment of asthma, COPD, and heart failure. Another area of research is investigating its potential applications in the treatment of cognitive disorders, such as Alzheimer's disease. Additionally, further studies are needed to understand the precise mechanisms of action of Ro 20-1724 and its downstream signaling pathways. Finally, new synthesis methods for Ro 20-1724 that improve its solubility and stability may be developed in the future.
Synthesis Methods
Ro 20-1724 can be synthesized through a multistep process that involves the reaction of 1,3-bis(cyclohexylmethyl)urea with 4,7-bis(phenylmethyl)-5,6-dihydroxy-2H-1,3-diazepin-2-one in the presence of a base. The resulting compound is then purified through column chromatography to obtain the final product.
properties
CAS RN |
153182-61-7 |
|---|---|
Product Name |
2H-1,3-Diazepin-2-one, 1,3-bis(cyclohexylmethyl)hexahydro-5,6-dihydroxy-4,7-bis(phenylmethyl)-, (4R,5S,6S,7R)- |
Molecular Formula |
C33H46N2O3 |
Molecular Weight |
518.7 g/mol |
IUPAC Name |
(4R,5S,6S,7R)-4,7-dibenzyl-1,3-bis(cyclohexylmethyl)-5,6-dihydroxy-1,3-diazepan-2-one |
InChI |
InChI=1S/C33H46N2O3/c36-31-29(21-25-13-5-1-6-14-25)34(23-27-17-9-3-10-18-27)33(38)35(24-28-19-11-4-12-20-28)30(32(31)37)22-26-15-7-2-8-16-26/h1-2,5-8,13-16,27-32,36-37H,3-4,9-12,17-24H2/t29-,30-,31+,32+/m1/s1 |
InChI Key |
FADBDGCGGLEUOC-ZRTHHSRSSA-N |
Isomeric SMILES |
C1CCC(CC1)CN2[C@@H]([C@@H]([C@H]([C@H](N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
SMILES |
C1CCC(CC1)CN2C(C(C(C(N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Canonical SMILES |
C1CCC(CC1)CN2C(C(C(C(N(C2=O)CC3CCCCC3)CC4=CC=CC=C4)O)O)CC5=CC=CC=C5 |
Other CAS RN |
153182-61-7 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[4-Chloro-2-(1-hydroxy-1-phenylethyl)phenyl]-N'-ethylthiourea](/img/structure/B137704.png)
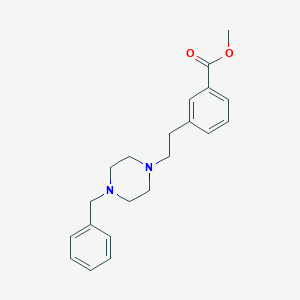


![7-[(3S)-3-Isothiocyanatopyrrolidin-1-yl]-N,N-dimethyl-2,1,3-benzoxadiazole-4-sulfonamide](/img/structure/B137720.png)

